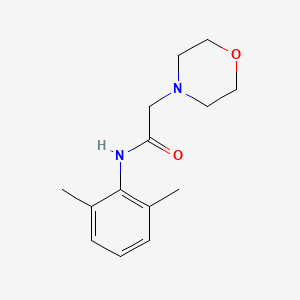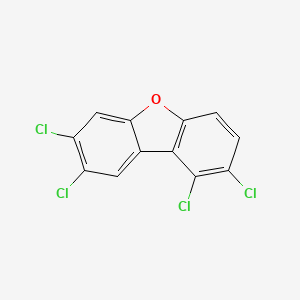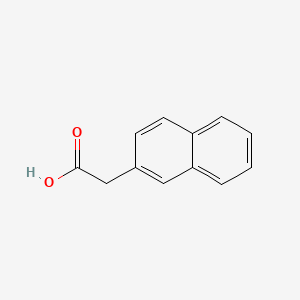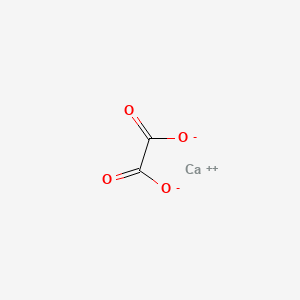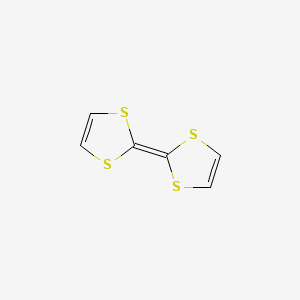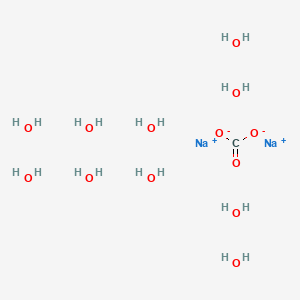![molecular formula C20H25N3O3 B1198459 N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide CAS No. 93799-37-2](/img/structure/B1198459.png)
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A 2545 involves multiple steps, starting with the preparation of the core structure, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamido. This intermediate is then reacted with propyl-phthalimide under controlled conditions to form the final compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of A 2545 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
A 2545 undergoes several types of chemical reactions, including:
Oxidation: A 2545 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced, typically using hydrogenation methods, to yield reduced forms.
Substitution: A 2545 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
A 2545 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of sodium channel blockers.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored as a treatment for cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
A 2545 exerts its effects by blocking sodium channels in cardiac cells. This action prevents the influx of sodium ions, which is essential for the initiation and propagation of electrical signals in the heart. By inhibiting sodium channels, A 2545 stabilizes the cardiac membrane and reduces the likelihood of arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mexiletine: Another sodium channel blocker used to treat arrhythmias.
Flecainide: A potent antiarrhythmic agent with a similar mechanism of action.
Uniqueness
A 2545 is unique in its potency and specificity for sodium channels. It has been shown to be more effective than mexiletine in certain arrhythmia models and does not exhibit the arrhythmogenic effects associated with flecainide .
Conclusion
A 2545 is a promising compound with significant potential in the treatment of cardiac arrhythmias. Its unique properties and wide range of applications make it a valuable subject of scientific research.
Eigenschaften
CAS-Nummer |
93799-37-2 |
|---|---|
Molekularformel |
C20H25N3O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
QBEQMOQXAHTSRR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Synonyme |
A 2545 A-2545 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





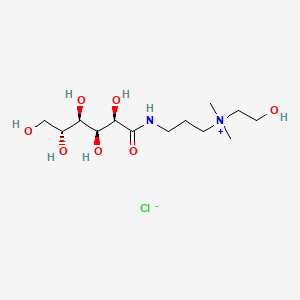
![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
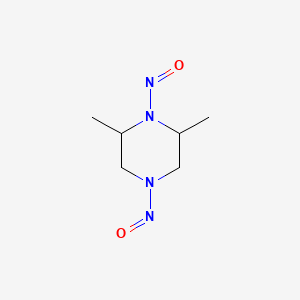

![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)
